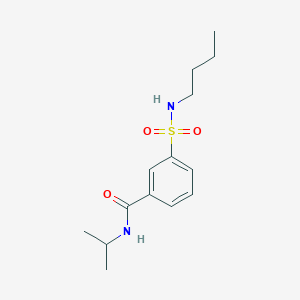![molecular formula C13H19NO4S B4635067 3-[4-(Tert-butylsulfamoyl)phenyl]propanoic acid](/img/structure/B4635067.png)
3-[4-(Tert-butylsulfamoyl)phenyl]propanoic acid
Overview
Description
3-[4-(Tert-butylsulfamoyl)phenyl]propanoic acid is an organic compound with the molecular formula C13H19NO4S It is characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Tert-butylsulfamoyl)phenyl]propanoic acid typically involves the following steps:
Formation of the tert-butylsulfamoyl group: This can be achieved by reacting tert-butylamine with chlorosulfonic acid to form tert-butylsulfamoyl chloride.
Attachment to the phenyl ring: The tert-butylsulfamoyl chloride is then reacted with a phenyl compound, such as 4-bromophenylpropanoic acid, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Tert-butylsulfamoyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[4-(Tert-butylsulfamoyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Tert-butylsulfamoyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The tert-butylsulfamoyl group can interact with enzymes or receptors, modulating their activity. The phenyl ring and propanoic acid moiety may also contribute to its overall biological effects by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(tert-butylsulfanyl)propanoic acid: Similar structure but with a sulfanyl group instead of a sulfamoyl group.
4-tert-Butylphenylboronic acid: Contains a boronic acid group instead of a propanoic acid moiety.
3-(4-tert-Butylphenyl)propanal: Contains an aldehyde group instead of a propanoic acid moiety.
Uniqueness
3-[4-(Tert-butylsulfamoyl)phenyl]propanoic acid is unique due to the presence of the tert-butylsulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)14-19(17,18)11-7-4-10(5-8-11)6-9-12(15)16/h4-5,7-8,14H,6,9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUDGXAPZZCDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B4634988.png)
![1-[4-(acetylamino)phenyl]-N-butyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B4634995.png)
![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4634999.png)
![3-(3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B4635005.png)

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4635019.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B4635021.png)
![5-{4-[(4-chlorophenyl)thio]-3-nitrobenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4635033.png)
![ethyl 1-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4635048.png)

![Benzhydryl 4-oxo-4-[2-(trifluoromethyl)anilino]butanoate](/img/structure/B4635056.png)
![1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-4-methylpiperazine](/img/structure/B4635070.png)
![(4E)-4-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B4635072.png)
![N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4635074.png)
